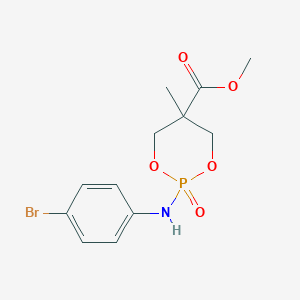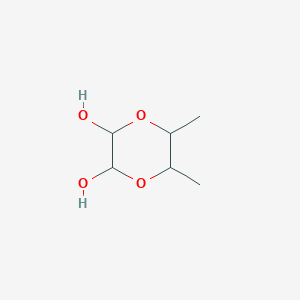![molecular formula C29H33ClN2O B14684669 11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride CAS No. 26438-73-3](/img/structure/B14684669.png)
11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a benzazepine moiety, and a methoxyphenyl group, making it a unique structure with potential pharmacological applications .
Vorbereitungsmethoden
The synthesis of 11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride involves multiple steps, including the formation of the piperidine ring and the benzazepine moiety. The synthetic route typically starts with the preparation of the piperidine derivative, followed by its coupling with the benzazepine precursor under specific reaction conditions . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.
Benzazepine derivatives: These compounds contain the benzazepine moiety and may exhibit similar pharmacological properties.
Methoxyphenyl derivatives: These compounds have the methoxyphenyl group and may show similar chemical reactivity and biological effects.
The uniqueness of 11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzobbenzazepine;hydrochloride lies in its specific combination of these structural features, which may result in distinct pharmacological profiles and applications .
Eigenschaften
CAS-Nummer |
26438-73-3 |
|---|---|
Molekularformel |
C29H33ClN2O |
Molekulargewicht |
461.0 g/mol |
IUPAC-Name |
11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride |
InChI |
InChI=1S/C29H32N2O.ClH/c1-32-29(26-12-3-2-4-13-26)18-22-30(23-19-29)20-9-21-31-27-14-7-5-10-24(27)16-17-25-11-6-8-15-28(25)31;/h2-8,10-17H,9,18-23H2,1H3;1H |
InChI-Schlüssel |
LNEOCDYCSRRSPW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)C5=CC=CC=C5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
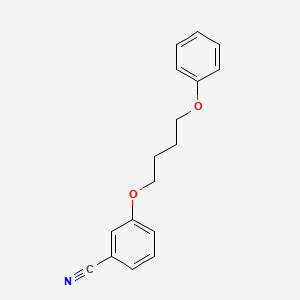
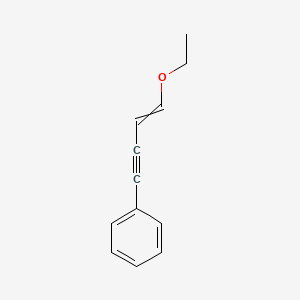
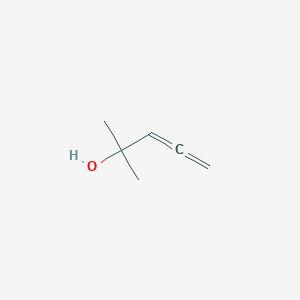
![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)
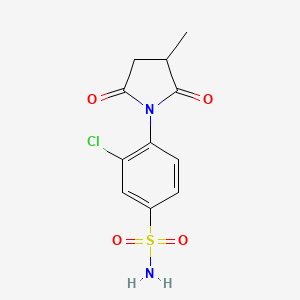
![1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide](/img/structure/B14684638.png)
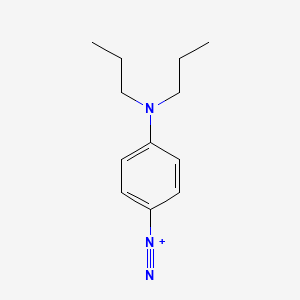
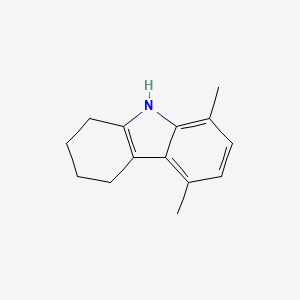
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
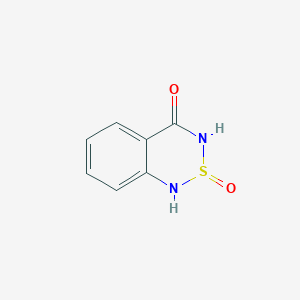
![Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-](/img/structure/B14684655.png)
